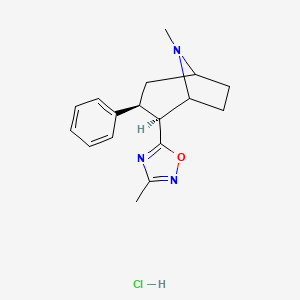
Diphenhydramine-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenhydramine-d6 N-Oxide is a pharmaceutical reference standard categorized under the API family of Diphenhydramine . It is a stable isotope labelled metabolite . The molecular formula is C17H15D6NO2 and the molecular weight is 277.39 .
Synthesis Analysis
The synthesis of Diphenhydramine involves a highly integrated approach for continuous synthesis and purification . Mass spectrometry is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module . This process has enabled the discovery and optimization of multiple routes to Diphenhydramine in glass microreactors .Molecular Structure Analysis
The molecular structure of Diphenhydramine-d6 N-Oxide is represented by the formula C17H15D6NO2 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diphenhydramine are monitored using mass spectrometry . This allows for the optimization of the process in a microfluidic reactor .Physical And Chemical Properties Analysis
Diphenhydramine-d6 N-Oxide has a molecular weight of 277.39 g/mol . It is a neat product with a CAS Number of 1346603-42-6 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Diphenhydramine-d6 N-Oxide are not available, Diphenhydramine is widely used for treating various allergic reactions, insomnia, and motion sickness . It is also used to treat certain symptoms of Parkinson’s disease . The future may involve further exploration of these uses and potential new applications.
Eigenschaften
CAS-Nummer |
1346603-42-6 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
277.397 |
IUPAC-Name |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Synonyme |
2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-13Cfru]sucrose](/img/structure/B583980.png)




![D-[1-13C]Tagatose](/img/structure/B583990.png)
![D-[2-13C]tagatose](/img/structure/B583995.png)
